molecular formula C9H16BrNO2S B7630878 N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine

N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine

Cat. No. B7630878
M. Wt: 282.20 g/mol
InChI Key: HFXQSEZCSNQFPE-UHFFFAOYSA-N
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Description

N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as "BPTA" and has been synthesized using various methods.

Scientific Research Applications

N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine has been studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, BPTA has been investigated for its potential as an anticancer agent. Studies have shown that BPTA induces apoptosis in cancer cells and inhibits tumor growth in animal models.

Mechanism of Action

The mechanism of action of N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine is not fully understood. However, studies have suggested that BPTA may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, BPTA has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine has been shown to have antimicrobial and anticancer activity in vitro and in vivo. However, the biochemical and physiological effects of BPTA in humans are not well understood. Further studies are needed to determine the toxicity and pharmacokinetics of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine in lab experiments is its potential as a broad-spectrum antimicrobial and anticancer agent. Additionally, BPTA is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTA in lab experiments is the lack of information on its toxicity and pharmacokinetics in humans. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine. One area of interest is the development of BPTA derivatives with improved antimicrobial and anticancer activity. Additionally, further studies are needed to determine the mechanism of action of BPTA and its potential as a therapeutic agent for various diseases. Another future direction is the investigation of the toxicity and pharmacokinetics of BPTA in humans, which will be important for the development of this compound as a drug candidate.
Conclusion:
In conclusion, N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to have antimicrobial and anticancer activity in vitro and in vivo. However, further studies are needed to determine the safety and efficacy of this compound in humans. The development of BPTA derivatives and the investigation of its mechanism of action and pharmacokinetics are important future directions for research on this compound.

Synthesis Methods

The synthesis of N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine has been achieved using various methods. One of the most common methods involves the reaction of N-methylthiourea with 2-bromopropenyl bromide in the presence of sodium bicarbonate. The resulting product is then treated with 1,1-dioxo-4-thia-7-azaspiro[4.4]nonane to obtain N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine.

properties

IUPAC Name

N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2S/c1-8(10)7-11(2)9-3-5-14(12,13)6-4-9/h9H,1,3-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQSEZCSNQFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=C)Br)C1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine

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